Cas no 838-97-1 ((4-{(4-Aminobenzyl)thiomethyl}phenyl)amine)

(4-{(4-Aminobenzyl)thiomethyl}phenyl)amine Chemical and Physical Properties
Names and Identifiers
-
- Benzenamine, 4,4'-[thiobis(methylene)]bis-
- (4-{[(4-AMINOBENZYL)THIO]METHYL}PHENYL)AMINE
- SCHEMBL3244307
- STK505532
- AKOS000321519
- MFCD00496583
- 4-[(4-aminophenyl)methylsulfanylmethyl]aniline
- SB80942
- Bis-(4-aminobenzyl)sulfid
- 4-({[(4-aminophenyl)methyl]sulfanyl}methyl)aniline
- 4,4'-(Thiobis(methylene))dianiline
- 4,4'-(sulfanediyldimethanediyl)dianiline
- 838-97-1
- (4-{(4-Aminobenzyl)thiomethyl}phenyl)amine
-
- MDL: MFCD00496583
- Inchi: InChI=1S/C14H16N2S/c15-13-5-1-11(2-6-13)9-17-10-12-3-7-14(16)8-4-12/h1-8H,9-10,15-16H2
- InChI Key: AMZHYMYRVMTQDU-UHFFFAOYSA-N
- SMILES: C1=C(C=CC(=C1)N)CSCC2=CC=C(C=C2)N
Computed Properties
- Exact Mass: 244.10341969g/mol
- Monoisotopic Mass: 244.10341969g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 184
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 77.3Ų
- XLogP3: 2.5
(4-{(4-Aminobenzyl)thiomethyl}phenyl)amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | A293195-250mg |
(4-{[(4-Aminobenzyl)thio]methyl}phenyl)amine |
838-97-1 | 250mg |
$ 185.00 | 2022-06-08 | ||
TRC | A293195-1000mg |
(4-{[(4-Aminobenzyl)thio]methyl}phenyl)amine |
838-97-1 | 1g |
$ 480.00 | 2022-06-08 | ||
TRC | A293195-500mg |
(4-{[(4-Aminobenzyl)thio]methyl}phenyl)amine |
838-97-1 | 500mg |
$ 300.00 | 2022-06-08 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1785525-25g |
4,4'-(Thiobis(methylene))dianiline |
838-97-1 | 98% | 25g |
¥31327.00 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1785525-5g |
4,4'-(Thiobis(methylene))dianiline |
838-97-1 | 98% | 5g |
¥11499.00 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1785525-10g |
4,4'-(Thiobis(methylene))dianiline |
838-97-1 | 98% | 10g |
¥16215.00 | 2024-07-28 | |
Crysdot LLC | CD12026505-1g |
4,4'-(Thiobis(methylene))dianiline |
838-97-1 | 97% | 1g |
$455 | 2024-07-24 |
(4-{(4-Aminobenzyl)thiomethyl}phenyl)amine Related Literature
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Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Ling-Bao Xing,Xiao-Jun Wang,Cheng-Juan Wu,Bin Chen,Hai-Feng Ji,Li-Zhu Wu,Chen-Ho Tung Anal. Methods, 2017,9, 3356-3360
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Paula Toimil,Gerardo Prieto,José Miñones Jr,Félix Sarmiento Phys. Chem. Chem. Phys., 2010,12, 13323-13332
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Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
Additional information on (4-{(4-Aminobenzyl)thiomethyl}phenyl)amine
Benzenamine, 4,4'-[thiobis(methylene)]bis (CAS No. 838-97-1): A Comprehensive Overview
Benzenamine, 4,4'-[thiobis(methylene)]bis, also known by its CAS registry number 838-97-1, is a chemical compound with significant applications in various fields of chemistry and materials science. This compound is a derivative of benzene, featuring two amino groups connected by a thiobis(methylene) bridge. Its unique structure endows it with distinctive chemical properties, making it a subject of interest in both academic research and industrial applications.
The molecular structure of Benzenamine, 4,4'-[thiobis(methylene)]bis consists of two benzene rings linked by a sulfur atom through methylene groups. This arrangement creates a rigid and planar structure, which is crucial for its electronic properties. Recent studies have highlighted its potential as a building block in the synthesis of advanced materials, such as conductive polymers and metal-organic frameworks (MOFs). The sulfur atom in the molecule plays a pivotal role in determining its reactivity and compatibility with other functional groups.
In terms of synthesis, Benzenamine, 4,4'-[thiobis(methylene)]bis can be prepared through various methods, including nucleophilic aromatic substitution and coupling reactions. Researchers have explored the use of transition metal catalysts to enhance the efficiency of these reactions. For instance, the application of palladium catalysts has been shown to significantly improve the yield and purity of the compound. These advancements have made it more accessible for large-scale production and industrial use.
The applications of Benzenamine, 4,4'-[thiobis(methylene)]bis are diverse and expanding rapidly due to its unique chemical properties. In the field of electronics, it has been utilized as a precursor for synthesizing conductive polymers that exhibit excellent charge transport properties. These polymers are being explored for use in flexible electronics and organic light-emitting diodes (OLEDs). Additionally, the compound has shown promise in catalysis, where its sulfur-containing structure facilitates the activation of inert bonds in various organic transformations.
In recent years, there has been growing interest in the use of Benzenamine, 4,4'-[thiobis(methylene)]bis as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals has led to its application in homogeneous catalysis and asymmetric synthesis. For example, researchers have successfully employed this compound as a chiral ligand in enantioselective hydrogenation reactions, demonstrating high enantioselectivity and catalytic activity.
The environmental impact and safety profile of Benzenamine, 4,4'-[thiobis(methylene)]bis are critical considerations for its widespread use. Studies have shown that the compound exhibits moderate toxicity to aquatic organisms; however, its biodegradability is relatively low under standard environmental conditions. Efforts are underway to develop more sustainable synthesis routes and waste management strategies to mitigate these concerns.
In conclusion, Benzenamine, 4,4'-[thiobis(methylene)]bis (CAS No. 838-97-1) is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure and chemical properties continue to drive innovative research and development across academia and industry alike.
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